molecular formula C14H15N3O4 B2712014 N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide CAS No. 329699-64-1

N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide

Cat. No.: B2712014
CAS No.: 329699-64-1
M. Wt: 289.291
InChI Key: MRIGDZUEFWGULP-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide is a research chemical featuring a acetamide core linked to a 4,6-dimethoxypyrimidine ring via an ether bond. This molecular architecture is of significant interest in agricultural chemistry research. Compounds incorporating the 4,6-dimethoxypyrimidine moiety are known to exhibit biological activity and are found in several commercial herbicide classes, including sulfonylureas and pyrimidinyl benzoates . These herbicides typically function by inhibiting the plant enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids . Consequently, this compound serves as a valuable intermediate or lead structure for the synthesis and development of novel herbicidal agents . Researchers utilize this compound to explore structure-activity relationships, develop new selective weed control solutions, and study modes of action in plant systems. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9(18)15-10-4-6-11(7-5-10)21-14-16-12(19-2)8-13(17-14)20-3/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIGDZUEFWGULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with 4-acetamidophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target organisms. This inhibition can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Acetamides

A. Bis-Pyrimidine Acetamides ()

Compounds such as N,N′‑(6,6′‑(1,4‑Phenylene)bis(4‑(4‑nitrophenyl)pyrimidine‑6,2‑diyl))bis(2‑((2-fluorophenyl)amino)acetamide) (12) and analogs (13–17) are bis-pyrimidine derivatives with dual pyrimidine cores connected via a phenylene spacer.

Property Target Compound Bis-Pyrimidine Analogs (e.g., 12–17)
Molecular Weight 289.29 ~600–700 (e.g., 12: C₄₄H₃₄F₂N₁₀O₆)
Functional Groups Methoxy, ether Nitro, halogen, anilino, bis-acetamide
Structural Complexity Single pyrimidine Dual pyrimidines with phenylene bridge
Potential Applications Pharmaceutical intermediate Designed for multi-target inhibition (e.g., kinase inhibitors)

Key Differences :

  • Bis-pyrimidines exhibit higher molecular weight and complexity, enabling multi-target interactions but reducing bioavailability.
  • Nitro and halogen substituents in analogs enhance electron-withdrawing effects, altering reactivity compared to the target's methoxy groups .
B. Thienopyrimidine Acetamide ()

N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (23) replaces the pyrimidine with a thieno[2,3-d]pyrimidine core.

Property Target Compound Thienopyrimidine (23)
Core Structure Pyrimidine Thieno[2,3-d]pyrimidine
Melting Point Not reported 202–203°C
Molecular Weight 289.29 314.0
Bioactivity Not reported Potential anticancer applications (structural similarity to kinase inhibitors)

Key Differences :

  • The thienopyrimidine core in 23 introduces sulfur atoms, enhancing π-π stacking and hydrophobic interactions.
  • Higher melting point suggests improved crystallinity and stability .
C. Sulfanyl-Pyrimidine Acetamides ()

Examples include 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide , where a sulfur atom replaces the oxygen bridge.

Property Target Compound Sulfanyl Analog ()
Linkage Ether (C–O–C) Thioether (C–S–C)
Dihedral Angle Not reported 91.9° (near-perpendicular aromatic rings)
Bond Length (C–X) C–O (~1.36 Å) C–S (1.759–1.795 Å)
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (sulfur)

Key Differences :

  • The near-perpendicular orientation of aromatic rings in the sulfanyl analog may limit steric accessibility compared to the target’s flexible ether bridge .

Pharmacologically Active Analogs ()

N-Phenylacetamide Sulfonamides such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) exhibit analgesic activity comparable to paracetamol.

Property Target Compound Sulfonamide Analogs (35–37)
Functional Group Acetamide Sulfonamide
Bioactivity Not reported Analgesic, anti-inflammatory
Solubility Moderate (methoxy) Enhanced (sulfonamide polarity)

Key Differences :

  • Sulfonamide groups improve hydrogen-bonding capacity and solubility, critical for CNS drug design.
  • The target’s methoxy groups may favor lipophilicity and membrane permeability over sulfonamides .

Sulfamoyl-Linked Derivatives ()

N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide incorporates a sulfamoyl bridge and additional phenoxy-propanoyl groups.

Property Target Compound Sulfamoyl Analog ()
Molecular Weight 289.29 476.53 (C₂₃H₂₄N₄O₅S)
Functional Groups Ether, acetamide Sulfamoyl, propanoyl, ether
Potential Applications Intermediate Kinase inhibition (e.g., EGFR)

Key Differences :

  • Sulfamoyl groups enhance target specificity through strong hydrogen bonding.
  • Increased molecular weight in analogs may reduce oral bioavailability .

Biological Activity

N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H15N3O4
  • Molecular Weight : 289.2866 g/mol

The compound features a pyrimidinyl group linked to a phenyl acetamide structure, which is significant for its interaction with various biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cellular metabolism. The compound's structure allows it to interact with molecular targets that are crucial for cellular functions, potentially leading to various therapeutic effects such as:

  • Antimicrobial Activity : It has been shown to disrupt bacterial cell wall synthesis and inhibit growth.
  • Anticancer Activity : The compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For example, it has shown efficacy against various cancer cell lines by disrupting critical signaling pathways associated with cell survival and proliferation.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal reported that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25
  • Anticancer Activity Assessment :
    • In a recent study focusing on breast cancer cells, this compound was found to significantly reduce cell viability in MDA-MB-231 cells. The compound triggered apoptosis via the intrinsic pathway, as indicated by increased caspase activity.
    Treatment Concentration (µM)Cell Viability (%)
    580
    1060
    2030

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